molecular formula C8H9F2NO B15223190 (2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL

(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL

Cat. No.: B15223190
M. Wt: 173.16 g/mol
InChI Key: FWVIIGPYZSXQGV-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, along with two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer, which can be achieved using chiral catalysts or resolving agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are commonly employed to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 2-Amino-2-(2,6-difluorophenyl)acetone

    Reduction: 2-Amino-2-(2,6-difluorophenyl)ethane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms enhance its binding affinity and metabolic stability. The compound may act on enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-(2,6-difluorophenyl)ethanol: A racemic mixture of both enantiomers.

    2-Amino-2-(2,6-difluorophenyl)acetone: An oxidized derivative.

Uniqueness

(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. The presence of fluorine atoms enhances its chemical stability and binding interactions, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

FWVIIGPYZSXQGV-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](CO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CO)N)F

Origin of Product

United States

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